4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-14-10-15(2)12-16(11-14)21-18(23)13-17(19(24)25)20-4-3-5-22-6-8-26-9-7-22/h10-12,17,20H,3-9,13H2,1-2H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVGBJSGVRHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethylaniline with a suitable acylating agent to form an intermediate amide.
Introduction of the Morpholine Group: The intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholine group.
Final Coupling and Oxidation: The final step involves coupling the intermediate with a suitable carboxylic acid derivative, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid exhibit significant anticancer properties. For instance, derivatives of similar structures have shown potent antiproliferative activities against various human tumor cell lines. In studies, compounds were tested for their ability to disrupt microtubule formation and induce cell cycle arrest, leading to apoptosis in cancer cells .
Kinase Inhibition
The compound has potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. Compounds with similar structural motifs have been reported to inhibit specific kinases, suggesting that this compound may also possess this activity .
Anti-inflammatory Properties
Studies have indicated that related compounds can exhibit anti-inflammatory effects by modulating pathways involved in inflammation. The ability to inhibit pro-inflammatory cytokines could make this compound a candidate for treating inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may provide neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a significant role in neuronal degeneration. The antioxidant properties of these compounds could be beneficial in mitigating oxidative damage .
Case Studies and Research Findings
- Antiproliferative Activity :
- Kinase Inhibition :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethylphenyl)amino)-2-((3-piperidinopropyl)amino)-4-oxobutanoic acid
- 4-((3,5-Dimethylphenyl)amino)-2-((3-pyrrolidinopropyl)amino)-4-oxobutanoic acid
Uniqueness
4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Biological Activity
4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure with a dimethylphenyl group and a morpholinopropyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
1. Kinase Inhibition
Research indicates that derivatives of 4-oxobutanoic acid exhibit significant kinase inhibitory activity. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications in the structure can enhance selectivity and potency against certain kinases, which are crucial in cancer therapy .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity may be attributed to the compound's ability to modulate signaling pathways associated with inflammation .
3. Analgesic Activity
The compound has also been investigated for its analgesic effects. In animal models, it demonstrated significant pain-relieving properties, suggesting its potential use in pain management therapies. The mechanism appears to involve modulation of pain pathways in the central nervous system .
Case Study 1: Kinase Inhibition
In a study focusing on the inhibition of specific kinases, researchers synthesized several analogs of this compound. The most potent analog showed IC50 values in the nanomolar range against target kinases involved in tumor growth. This highlights the compound's potential as a lead for developing new anticancer drugs.
Case Study 2: Anti-inflammatory Activity
A series of experiments were conducted to evaluate the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, key inflammatory markers. This suggests that the compound could be beneficial in treating chronic inflammatory diseases .
Research Findings
Q & A
Basic: What are the key synthetic pathways for 4-((3,5-dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the 3,5-dimethylphenyl group and subsequent coupling with morpholine-containing intermediates. Key steps include:
- Amide bond formation : Reaction of 3,5-dimethylphenylamine with a keto-acid derivative (e.g., 4-oxobutanoic acid) under coupling agents like EDCI/HOBt .
- Morpholine incorporation : Alkylation or nucleophilic substitution to attach the 3-morpholinopropyl group, often requiring anhydrous conditions and catalysts like KCO .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by HPLC for purity assessment (>95%) .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Structural confirmation employs:
- NMR spectroscopy : H and C NMR to verify backbone connectivity and substituent positions. For example, the morpholine ring protons appear as a multiplet at δ 3.5–3.7 ppm, while the dimethylphenyl group shows aromatic peaks at δ 6.8–7.2 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 404.29) .
- X-ray crystallography (if crystalline): Resolves bond lengths and dihedral angles, such as the amide N–C(=O) bond (~1.35 Å), indicative of resonance stabilization .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps .
- Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions .
- Catalyst use : Lewis acids (e.g., ZnCl) or phase-transfer catalysts improve morpholine group incorporation efficiency .
- Real-time monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation, allowing rapid adjustments .
Advanced: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
Contradictions may arise from assay variability or structural impurities. To address:
- Replicate assays : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HepG2) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) that may interfere with activity .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm the compound’s interaction with proposed targets (e.g., kinases or oxidative stress pathways) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies should systematically vary substituents while measuring bioactivity:
- Core modifications : Replace the 3,5-dimethylphenyl group with halogenated (e.g., 3,5-dichloro) or electron-withdrawing groups to assess impact on target binding .
- Morpholine substitution : Test shorter/longer alkyl chains (e.g., replacing propyl with ethyl or butyl) to optimize pharmacokinetics .
- Functional group swaps : Substitute the oxobutanoic acid with ester or amide derivatives to evaluate metabolic stability .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity changes with binding affinity predictions .
Basic: What are the recommended analytical techniques for purity assessment?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to a reference standard .
- Elemental analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values .
- Melting point : Sharp melting range (e.g., 461–463 K) indicates high crystallinity and purity .
Advanced: What strategies mitigate solubility issues in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Synthesize ester prodrugs (e.g., methyl or phenethyl esters) that hydrolyze in vivo to the active acid form .
- pH adjustment : Buffer solutions (pH 7.4) stabilize the ionized carboxylic acid group, improving dispersibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
